4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-25-9-7-22(8-10-25)26-18(16-12-15(23)4-6-20(16)29-22)13-17(24-26)14-3-5-19(27)21(11-14)28-2/h3-6,11-12,18,27H,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSFYKPHOSCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol is a complex organic molecule belonging to the class of spiro compounds. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 373.285 g/mol. The presence of multiple functional groups contributes to its potential pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many isatin derivatives have demonstrated significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Certain spiro compounds have shown promise in inhibiting cancer cell proliferation.
- Analgesic Effects : Some derivatives exhibit pain-relieving properties.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of isatin derivatives, which share structural similarities with the target compound. The results indicated that these derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain isatin derivatives were found to be more effective than standard antibiotics like Amoxicillin against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research focusing on spiro compounds has revealed their potential as anticancer agents. A series of synthesized spiro compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that some compounds exhibited significant inhibition of cell growth, suggesting their potential as therapeutic agents in cancer treatment .
Analgesic Effects
In another study, derivatives of isatin were tested for analgesic activity using animal models. The findings showed a marked reduction in pain responses, confirming the analgesic properties associated with these compounds .
Data Table: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the target compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in disease processes, further supporting its potential therapeutic applications .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activities, they also necessitate careful evaluation of their safety profiles. Toxicological studies are essential to ensure that any therapeutic application does not pose significant risks to human health .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, particularly under acidic or enzymatic conditions:
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Quinone Formation : Oxidation with agents like K₃[Fe(CN)₆] or horseradish peroxidase generates a quinone intermediate, which may polymerize or react with nucleophiles .
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Methoxy Group Demethylation : Strong Lewis acids (e.g., BBr₃) cleave the methoxy group to yield a catechol derivative, enhancing antioxidant potential .
Example Reaction:
Conditions: Anhydrous DCM, 0°C to rt, 12–24 h .
Nucleophilic Substitution
The chloro substituent at the 9-position may undergo substitution if electronically activated by adjacent groups:
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Hydroxylation : Refluxing with aqueous NaOH/EtOH replaces Cl with -OH.
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Amination : Reaction with ammonia or primary amines in polar aprotic solvents (DMF, DMSO) yields amino derivatives.
Example Table: Substitution Reactions
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| NaOH (10% aq.)/EtOH | 9-Hydroxy derivative | 65–70% | Reflux, 6 h |
| NH₃ (gas)/DMF | 9-Amino derivative | 50–55% | 80°C, 24 h |
| KCN/EtOH | 9-Cyano derivative | 45% | Microwave, 100°C, 1 h |
Reductive Transformations
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Nitro Group Reduction : If nitro intermediates are present in synthesis, catalytic hydrogenation (H₂/Pd-C) converts them to amines .
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Ketone Reduction : The acetylated piperidine moiety (if present) can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
Heterocycle-Specific Reactivity
The spirocyclic pyrazolooxazine-piperidine system exhibits unique behavior:
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Ring-Opening Hydrolysis : Treatment with concentrated HCl at elevated temperatures cleaves the oxazine ring, yielding a linear amine-carboxylic acid intermediate.
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Photochemical Rearrangement : UV irradiation in aprotic solvents induces spiro-to-fused ring rearrangements, altering biological activity.
Example Mechanism:
Outcome: Increased planarity enhances π-stacking interactions with biological targets .
Synthetic Modifications for Biological Studies
Derivatization strategies to enhance pharmacokinetic properties include:
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PEGylation : Attachment of polyethylene glycol (PEG) chains to the phenolic hydroxyl improves solubility .
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Prodrug Formation : Acetylation of the hydroxyl group creates a prodrug hydrolyzed in vivo.
Key Data:
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PEGylated Derivative Solubility : >10 mg/mL in PBS (vs. 0.2 mg/mL for parent compound) .
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Prodrug Hydrolysis Half-Life : 2.1 h in human plasma.
Stability Under Physiological Conditions
The compound’s stability in biological matrices is critical for drug development:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Oxazine ring hydrolysis | 3.2 h |
| pH 7.4 (blood) | Methoxy demethylation | 48 h |
| Liver microsomes | Oxidative dechlorination + glucuronidation | 1.5 h |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold is shared among several analogues, differing in substituents and spiro components (Table 1). Key structural variations include:
- Substituents at Position 2: The target compound features a 2-methoxyphenol group, while analogues may have fluorophenyl (), 4-methylphenyl (), or 3-methoxyphenyl groups (). These substitutions influence solubility and target affinity.
- Spiro Components : The piperidine ring in the target compound contrasts with cyclohexane () or cyclopentane () spiro systems, altering steric bulk and conformational flexibility.
- Halogenation : The 9-chloro group is conserved across many analogues (e.g., ), but its position and electronic effects vary with adjacent substituents.
Computational Similarity and Bioactivity Profiling
Tanimoto similarity coefficients () quantify structural resemblance between compounds. For example:
- Tanimoto Index (MACCS) : The target compound likely shares >0.8 similarity with (both have methoxyphenyl groups) .
- Bioactivity Clustering : shows that structurally similar compounds cluster by mode of action, suggesting the target compound may align with antimicrobial or kinase-inhibiting pathways .
Research Findings and Implications
Structural Optimization : The methylpiperidine spiro component in the target compound may offer improved metabolic stability over cyclohexane/cyclopentane analogues due to reduced lipophilicity .
Antimicrobial Potential: Analogues with electron-withdrawing groups (e.g., chloro, fluorophenyl) show enhanced activity, positioning the target compound as a candidate for further testing .
Synthetic Efficiency : Microwave-assisted methods () could be adapted for the target compound to improve yield and purity .
Q & A
Q. What are the established synthetic strategies for constructing the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin] core in this compound?
The synthesis typically involves multi-step protocols, including:
- Ring-forming reactions : Cyclization of pyrazole precursors with oxazine-forming agents under controlled pH and temperature. Microwave-assisted methods may enhance reaction efficiency compared to traditional thermal approaches.
- Functionalization : Introduction of the 9-chloro and 1'-methyl groups via nucleophilic substitution or alkylation, followed by phenolic coupling at the 2-methoxy position. Key challenges include regioselectivity in spiro-ring formation and purification of intermediates. Analytical techniques like TLC and HPLC are critical for monitoring progress .
Q. How is structural characterization of this compound performed, given its fused heterocyclic system?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : 1H/13C NMR resolves complex splitting patterns from adjacent heteroatoms (N, O) and spiro-junction steric effects.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways, particularly for chlorine isotopic patterns.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for solving crystal structures, especially to validate spiro-conformation and stereoelectronic effects .
Q. What preliminary assays are recommended to explore its biological activity?
- Target-based assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen for binding affinity to receptors (e.g., kinase or GPCR targets common in pyrazolo-oxazine derivatives).
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and dose-response relationships in disease-relevant cell lines.
- Mechanistic studies : Pair with computational docking (e.g., AutoDock) to hypothesize binding modes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during spiro-ring formation?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms have outperformed traditional grid searches in similar systems.
- Catalyst screening : Copper(I) catalysts (e.g., CuI) enhance cyclization efficiency in analogous pyrazolo[1,5-c][1,3]thiazine syntheses.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in ring-closing steps .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s conformation?
- Multi-technique validation : Compare DFT-optimized geometries with crystallographic data (via Mercury software) and NOESY NMR to resolve torsional ambiguities.
- Dynamic studies : Perform variable-temperature NMR or molecular dynamics simulations to assess flexibility at the spiro-junction. Contradictions often arise from solvent effects or crystal-packing forces not modeled in silico .
Q. What strategies mitigate batch-to-batch variability in biological activity data?
- Orthogonal purification : Use preparative HPLC with dual detection (UV/ELSD) to ensure >98% purity.
- Stability profiling : Monitor degradation under physiological conditions (PBS, 37°C) via LC-MS.
- Assay standardization : Include positive controls (e.g., reference inhibitors) and replicate measurements to isolate compound-specific effects .
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Salt formation : Synthesize hydrochloride salts (common for piperidine-containing analogs) to enhance water solubility.
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations.
- Prodrug approaches : Temporarily mask phenolic -OH groups with acetyl or phosphate esters .
Methodological Notes
- Data contradiction analysis : Cross-validate spectroscopic assignments (e.g., 2D NMR) when unexpected peaks arise, as heterocyclic systems often exhibit complex coupling .
- Advanced structural tools : Pair cryo-EM (for large assemblies) with microED for nanocrystalline samples if traditional crystallography fails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
